molecular formula C18H16N2O2 B12633620 Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine CAS No. 920034-56-6

Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine

Cat. No.: B12633620
CAS No.: 920034-56-6
M. Wt: 292.3 g/mol
InChI Key: CBDLJAPHALLJIT-UHFFFAOYSA-N
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Description

Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine is a complex organic compound that features both benzene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine typically involves the use of classical organic reactions such as the Witting-Horner and Sonogashira cross-coupling reactions . These reactions are known for their efficiency in forming carbon-carbon bonds, which are crucial for constructing the compound’s complex structure.

    Witting-Horner Reaction: This reaction involves the use of phosphonium ylides and carbonyl compounds to form alkenes. The reaction conditions usually include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an inert atmosphere.

    Sonogashira Cross-Coupling Reaction: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, while nucleophilic substitution reactions can occur on the pyridine ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in sulfuric acid.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and proteins can influence cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine is unique due to its combination of benzene and pyridine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

920034-56-6

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine

InChI

InChI=1S/C12H10N2.C6H6O2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;7-5-3-1-2-4-6(5)8/h1-10H;1-4,7-8H

InChI Key

CBDLJAPHALLJIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)O.C1=CN=CC=C1C=CC2=CC=NC=C2

Origin of Product

United States

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